![molecular formula C17H16ClF3N4O2 B2568313 (4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone CAS No. 1775331-54-8](/img/structure/B2568313.png)
(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-Chloro-2-methoxyphenyl){4-[6-(trifluoromethyl)-4-pyrimidinyl]piperazino}methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceutical drugs . The molecule also contains a pyrimidine ring, which is a basic structure in nucleotides (the building blocks of DNA and RNA) .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The presence of the piperazine ring could impart certain properties to the molecule, such as basicity and potential for hydrogen bonding .Chemical Reactions Analysis
The reactivity of this compound would depend on the specific functional groups present in the molecule. For example, the pyrimidine ring might undergo reactions typical of aromatic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the piperazine ring could affect its solubility and stability .Aplicaciones Científicas De Investigación
Arylpiperazine Derivatives in Scientific Research
Arylpiperazine Pharmacology : Arylpiperazine derivatives have been extensively studied for their pharmacological applications, mainly in the treatment of depression, psychosis, or anxiety. Compounds like buspirone, nefazodone, trazodone, and aripiprazole undergo extensive metabolism, including CYP3A4-dependent N-dealkylation, leading to a variety of metabolites with significant pharmacological activity (Caccia, 2007).
Therapeutic Applications of Piperazine Derivatives : Piperazine, a nitrogen-containing heterocycle, is significant in drug design, found in various therapeutic drugs across categories such as antipsychotic, antihistamine, and anticancer. Research on piperazine derivatives has shown that slight modifications in substitution patterns can significantly alter medicinal properties, highlighting the molecule's versatility in drug discovery (Rathi et al., 2016).
Environmental Estrogens and Pesticide Activity : Methoxychlor, a chlorinated hydrocarbon pesticide, exemplifies the bioactive potential of methoxy and chloro substitutions on phenyl rings. Methoxychlor and its metabolites have been studied for their estrogenic activities and effects on fertility and development, illustrating the environmental and biological relevance of such compounds (Cummings, 1997).
Mecanismo De Acción
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
(4-chloro-2-methoxyphenyl)-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClF3N4O2/c1-27-13-8-11(18)2-3-12(13)16(26)25-6-4-24(5-7-25)15-9-14(17(19,20)21)22-10-23-15/h2-3,8-10H,4-7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNIHIHHEJCMAG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C(=O)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClF3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(4-Chloro-2-methoxybenzoyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(3-fluorophenyl)acetamide](/img/no-structure.png)
![4-(2,3-dimethylphenyl)-4H-benzo[b][1,4]thiazine-2-carbonitrile 1,1-dioxide](/img/structure/B2568234.png)

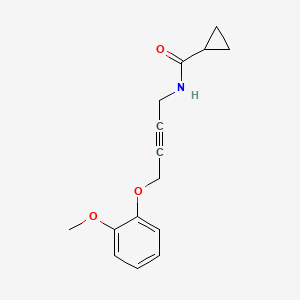
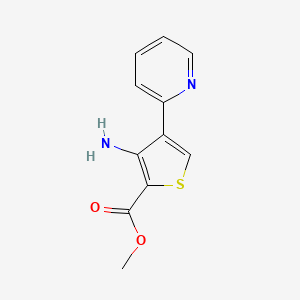
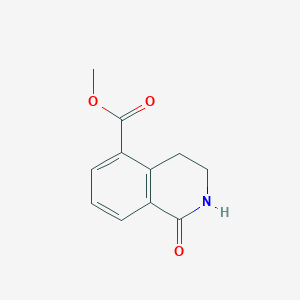
![[(4-Methoxyphenyl)thio]acetaldehyde](/img/structure/B2568242.png)
![N-(2,4-dimethoxyphenyl)-2-(7-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2568243.png)
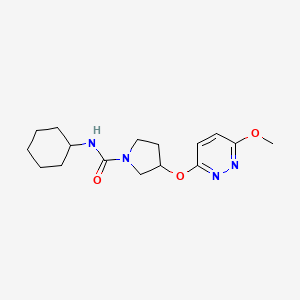

![[1-(propan-2-yl)-1H-1,2,3,4-tetrazol-5-yl]methanamine hydrochloride](/img/structure/B2568249.png)
![N-[[1-(Dimethylcarbamoyl)cyclopentyl]methyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2568250.png)
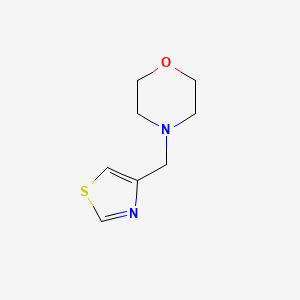
![methyl 2-(4-(N-butyl-N-methylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate hydrochloride](/img/structure/B2568252.png)